Superior Potency in cAMP Inhibition Versus Sorbic Acid in hFFA2-DREADD Expressing Cells
MOMBA demonstrates enhanced potency relative to sorbic acid in inhibiting forskolin-stimulated cAMP production. MOMBA exhibits a pEC50 of 5.24 ± 0.16 in cells expressing hFFA2-DREADD, whereas sorbic acid shows a pEC50 of 3.89 ± 0.04 in a β-arrestin-2 recruitment BRET assay under comparable conditions [1].
| Evidence Dimension | Inhibition of forskolin-stimulated cAMP accumulation |
|---|---|
| Target Compound Data | pEC50 = 5.24 ± 0.16 (EC50 ≈ 5.75 μM) |
| Comparator Or Baseline | Sorbic acid: pEC50 = 3.89 ± 0.04 (EC50 ≈ 129 μM) (from β-arrestin-2 BRET assay) |
| Quantified Difference | MOMBA is approximately 22-fold more potent based on EC50 values. |
| Conditions | Cells expressing hFFA2-DREADD receptor; cAMP assay (target) and β-arrestin-2 recruitment BRET (comparator). |
Why This Matters
Higher potency reduces the concentration required to achieve maximal receptor activation, minimizing potential off-target effects and solvent interference in cellular assays.
- [1] Barki, N., et al. (2022). Chemogenetics defines a short-chain fatty acid receptor gut–brain axis. eLife, 11, e73777. View Source
